

Spectroscopic Profile of (S)-2-(Benzyloxymethyl)pyrrolidine: A Technical Guide

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Compound of Interest

Compound Name: (S)-2-(Benzyloxymethyl)pyrrolidine

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This technical guide provides a detailed overview of the spectroscopic data for the chiral compound **(S)-2-(Benzyloxymethyl)pyrrolidine**. The information is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This document presents predicted data based on the compound's structure, alongside detailed experimental protocols for acquiring such spectra.

Compound Overview

- Compound Name: **(S)-2-(Benzyloxymethyl)pyrrolidine**
- Molecular Formula: C₁₂H₁₇NO[1]
- Molecular Weight: 191.27 g/mol [1][2]
- Exact Mass: 191.131014 Da[1]
- CAS Number: 89597-97-7[1]

(S)-2-(Benzyloxymethyl)pyrrolidine is a chiral organic compound featuring a pyrrolidine ring substituted at the 2-position with a benzyloxymethyl group.[3] This structure makes it a valuable building block in asymmetric synthesis and medicinal chemistry.[2]

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **(S)-2-(Benzyloxymethyl)pyrrolidine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.38 - 7.25	m	5H	-	Ar-H
4.55	s	2H	-	O-CH ₂ -Ph
3.52	dd	1H	9.0, 4.0	CH-CH ₂ -O
3.45	dd	1H	9.0, 6.5	CH-CH ₂ -O
3.20	m	1H	-	N-CH
2.95	m	1H	-	N-CH ₂
2.85	m	1H	-	N-CH ₂
2.10	s (broad)	1H	-	N-H
1.90 - 1.70	m	4H	-	CH ₂ -CH ₂

Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
138.5	Ar-C (quaternary)
128.4	Ar-CH
127.7	Ar-CH
127.5	Ar-CH
74.0	O-CH ₂ -Ph
73.5	CH ₂ -O
58.0	N-CH
46.5	N-CH ₂
28.0	CH ₂
25.5	CH ₂

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350 - 3300	Medium, Broad	N-H Stretch (secondary amine)
3100 - 3000	Medium	C-H Stretch (aromatic)
2980 - 2850	Strong	C-H Stretch (aliphatic)
1600, 1495, 1450	Medium to Weak	C=C Stretch (aromatic ring)
1100	Strong	C-O-C Stretch (ether)
740, 700	Strong	C-H Bend (monosubstituted benzene)

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
191	20	[M] ⁺ (Molecular Ion)
108	80	[C ₇ H ₈ O] ⁺
91	100	[C ₇ H ₇] ⁺ (Tropylium ion - Base Peak)
84	95	[C ₅ H ₁₀ N] ⁺
70	50	[C ₄ H ₈ N] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data.

NMR Spectroscopy

- **Sample Preparation:** Accurately weigh 5-25 mg of **(S)-2-(Benzyloxymethyl)pyrrolidine** and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃). The solvent should contain an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing.
- **Filtration:** To ensure a homogeneous magnetic field, filter the solution through a pipette with a small plug of glass wool directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could cause peak broadening.
- **Data Acquisition:**
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the CDCl₃.
 - Shim the magnetic field to optimize its homogeneity, which sharpens the spectral lines.
 - Acquire the ¹H NMR spectrum. For a typical small molecule, 8 to 16 scans are usually sufficient.

- For the ^{13}C NMR spectrum, a larger number of scans will be necessary due to the low natural abundance of the ^{13}C isotope.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

IR Spectroscopy

- Sample Preparation (Thin Film Method):
 - Place a few drops of a concentrated solution of **(S)-2-(Benzyloxymethyl)pyrrolidine** in a volatile solvent (e.g., dichloromethane) onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
 - Allow the solvent to evaporate, leaving a thin film of the neat compound on the plate.
- Data Acquisition:
 - Place the salt plate in the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Processing: Identify and label the wavenumbers of the significant absorption bands in the spectrum.

Mass Spectrometry

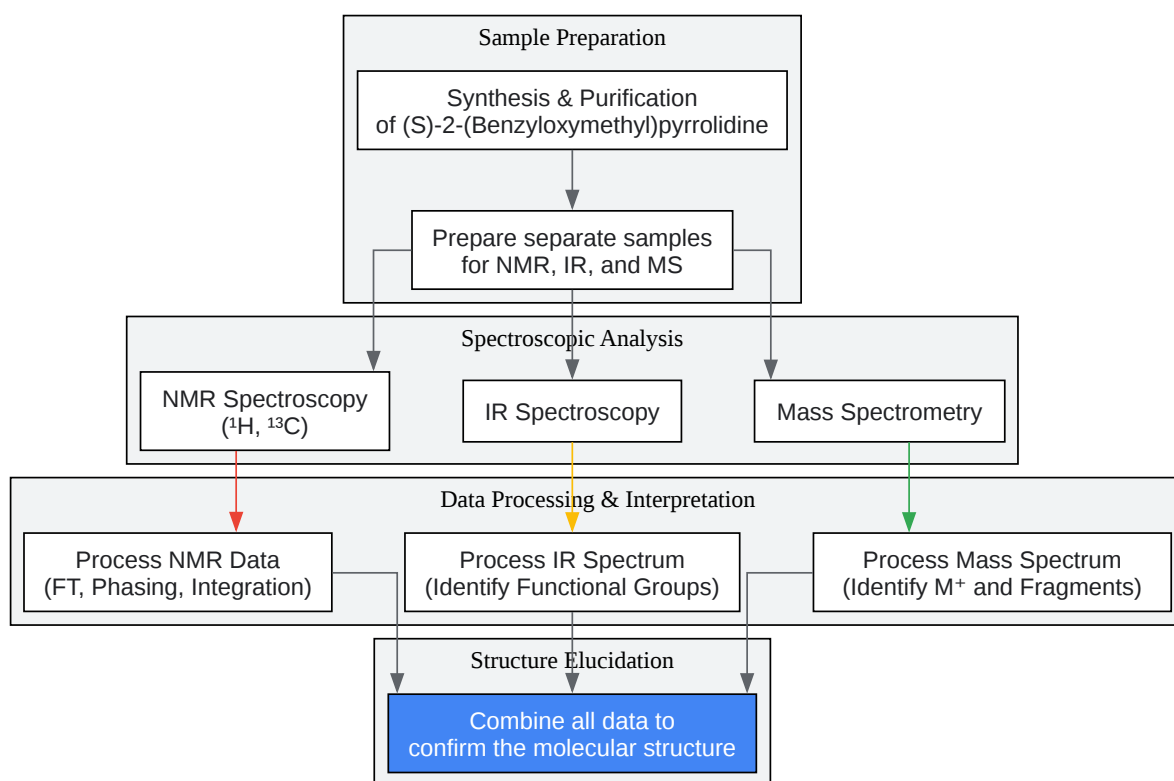
- Sample Introduction: Introduce a small amount of the sample, typically dissolved in a suitable volatile solvent like methanol or acetonitrile, into the mass spectrometer. For Electron Ionization (EI), the sample is vaporized in the ion source.
- Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a

positively charged molecular ion ($[M]^+$) and causing it to fragment.

- **Mass Analysis:** The resulting ions (the molecular ion and its fragments) are accelerated by an electric field and then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** A detector records the abundance of each ion at a specific m/z value.
- **Data Presentation:** The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z . The most abundant ion is designated as the base peak and is assigned a relative abundance of 100%.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **(S)-2-(Benzyloxymethyl)pyrrolidine**.



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General workflow for spectroscopic analysis.

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References

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- 2. 2-[(Benzyloxy)methyl]pyrrolidine | 148562-33-8 | Benchchem [benchchem.com]
- 3. Cas 89597-97-7,(S)-2-BENZYLOXY-METHYLPYRROLIDINE, | lookchem [lookchem.com]
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